molecular formula C12H17N5 B13952817 Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)- CAS No. 60560-01-2

Guanidine, 2-cyano-1-(3-pentyl)-3-(3-pyridyl)-

Cat. No.: B13952817
CAS No.: 60560-01-2
M. Wt: 231.30 g/mol
InChI Key: VUTFWRRFRIIESD-UHFFFAOYSA-N
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Description

2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine typically involves the reaction of a suitable guanidine precursor with a cyano-containing reagent. Common synthetic routes may include:

    Step 1: Preparation of the guanidine precursor by reacting an amine with a cyanamide.

    Step 2: Introduction of the ethylpropyl group through alkylation reactions.

    Step 3: Coupling with a pyridyl-containing reagent under appropriate conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:

    Use of continuous flow reactors: to enhance reaction efficiency.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to amines or other derivatives.

    Substitution: The pyridyl group can participate in substitution reactions, especially in the presence of electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Bases or acids: To facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving guanidines.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Possible applications in the development of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine would depend on its specific interactions with molecular targets. Generally, guanidines can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyano-3-(3-pyridyl)guanidine
  • 2-Cyano-1-(1-methylpropyl)-3-(3-pyridyl)guanidine
  • 2-Cyano-1-(1-ethylpropyl)-3-(2-pyridyl)guanidine

Uniqueness

2-Cyano-1-(1-ethylpropyl)-3-(3-pyridyl)guanidine is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethylpropyl group and the position of the pyridyl group can influence its reactivity and interactions with biological targets.

Properties

CAS No.

60560-01-2

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

1-cyano-2-pentan-3-yl-3-pyridin-3-ylguanidine

InChI

InChI=1S/C12H17N5/c1-3-10(4-2)16-12(15-9-13)17-11-6-5-7-14-8-11/h5-8,10H,3-4H2,1-2H3,(H2,15,16,17)

InChI Key

VUTFWRRFRIIESD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N=C(NC#N)NC1=CN=CC=C1

Origin of Product

United States

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